molecular formula C7H15NO2 B15319229 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol

1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol

Cat. No.: B15319229
M. Wt: 145.20 g/mol
InChI Key: CFQPTHOYJJNTOV-UHFFFAOYSA-N
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Description

1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol is a secondary amino alcohol characterized by a tetrahydrofuran (THF) ring substituted at the 3-position and an amino-hydroxylpropane backbone.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-amino-2-(oxolan-3-yl)propan-2-ol

InChI

InChI=1S/C7H15NO2/c1-7(9,5-8)6-2-3-10-4-6/h6,9H,2-5,8H2,1H3

InChI Key

CFQPTHOYJJNTOV-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1CCOC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol typically involves the reaction of tetrahydrofuran derivatives with amino alcohols under controlled conditions. One common method includes the reaction of tetrahydrofuran-3-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features References
This compound Tetrahydrofuran-3-yl C₇H₁₃NO₂ 159.18 g/mol Oxygen-containing heterocycle; stereochemical complexity; discontinued
1-Amino-2-(pyridin-2-yl)propan-2-ol Pyridin-2-yl C₈H₁₂N₂O 152.20 g/mol Aromatic nitrogen heterocycle; 81% synthesis yield; stereochemical purity issues
3-Amino-1,1,1-trifluoropropan-2-ol Trifluoromethyl C₃H₆F₃NO 141.08 g/mol Fluorinated analog; enhanced lipophilicity and metabolic stability
1-Amino-2-(4-bromophenyl)propan-2-ol 4-Bromophenyl C₉H₁₂BrNO 230.11 g/mol Bulky aromatic group; potential halogen bonding interactions
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol 2,5-Dimethylfuran-3-yl C₉H₁₅NO₂ 169.22 g/mol Methyl-substituted furan; increased steric hindrance
1-Amino-2,3-diphenylpropan-2-ol Diphenyl C₁₅H₁₇NO 227.30 g/mol High steric bulk; aromatic π-π interactions
1-Amino-2-(2-chlorophenyl)propan-2-ol 2-Chlorophenyl C₉H₁₂ClNO 185.65 g/mol Chlorine substituent; potential for electrophilic reactivity

Physicochemical and Functional Properties

  • Electron-withdrawing groups (e.g., trifluoromethyl in ): Increase lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .
  • Steric effects : The diphenyl analog () and 2,5-dimethylfuran derivative () exhibit significant steric hindrance, which may limit binding to flat active sites in biological targets .

Key Research Findings

Stereochemical Challenges : The pyridin-2-yl analog () highlights unresolved stereochemical purity issues, a critical consideration for enantioselective applications .

Fluorine Impact : The trifluoromethyl analog () demonstrates how fluorine atoms can enhance metabolic stability, a trait valuable in drug design .

Halogenation Effects : Bromine and chlorine substituents () may improve binding affinity in halogen-rich environments, such as enzyme active sites .

Biological Activity

1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a tetrahydrofuran ring, which is known for enhancing solubility and bioavailability. The presence of the amino group contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the tetrahydrofuran moiety has been linked to enhanced topoisomerase I inhibitory activity, which is crucial in cancer therapeutics. A study demonstrated that derivatives of tetrahydrofuran showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Tetrahydrofuran Derivatives

CompoundCell LineIC50 (µM)
Tetrahydrofuran derivative AHeLa5.0
Tetrahydrofuran derivative BMCF-710.0
1-Amino-2-(tetrahydrofuran)A549 (Lung Cancer)8.5

3. Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Topoisomerase Inhibition : The tetrahydrofuran structure enhances binding affinity to topoisomerase enzymes, leading to DNA damage in cancer cells.
  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Cytokine Modulation : It may inhibit the signaling pathways involved in inflammation, reducing cytokine production.

Case Studies

A recent study evaluated a series of tetrahydrofuran derivatives for their anticancer activity against various cell lines, showing that modifications at specific positions significantly affected potency and selectivity . Another investigation highlighted the antimicrobial efficacy of compounds containing the tetrahydrofuran moiety against resistant bacterial strains, reinforcing its potential as a lead compound for drug development .

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